molecular formula C14H23NO4S2 B14663550 S-3-((4-(p-Methoxyphenyl)butyl)amino)propyl hydrogen thiosulfate CAS No. 38914-74-8

S-3-((4-(p-Methoxyphenyl)butyl)amino)propyl hydrogen thiosulfate

Cat. No.: B14663550
CAS No.: 38914-74-8
M. Wt: 333.5 g/mol
InChI Key: JKPNBDINHLNEKN-UHFFFAOYSA-N
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Description

S-3-((4-(p-Methoxyphenyl)butyl)amino)propyl hydrogen thiosulfate is an organic compound with the molecular formula C13H21NO4S2. This compound is characterized by the presence of a thiosulfate group, which is known for its reactivity and versatility in various chemical reactions. The compound’s structure includes a p-methoxyphenyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-3-((4-(p-Methoxyphenyl)butyl)amino)propyl hydrogen thiosulfate typically involves the reaction of 4-(p-methoxyphenyl)butylamine with 3-chloropropyl hydrogen thiosulfate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated purification systems. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

S-3-((4-(p-Methoxyphenyl)butyl)amino)propyl hydrogen thiosulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-3-((4-(p-Methoxyphenyl)butyl)amino)propyl hydrogen thiosulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of S-3-((4-(p-Methoxyphenyl)butyl)amino)propyl hydrogen thiosulfate involves its interaction with specific molecular targets and pathways. The thiosulfate group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • S-(2-[[4-(3-Methoxyphenyl)butyl]amino]ethyl) hydrogen thiosulfate
  • S-(2-{Ethyl[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]amino}ethyl) hydrogen thiosulfate
  • S-(2-{[3-Oxo-3-(1,3-thiazol-2-ylamino)propyl]amino}ethyl) hydrogen thiosulfate

Uniqueness

S-3-((4-(p-Methoxyphenyl)butyl)amino)propyl hydrogen thiosulfate is unique due to its specific structural features, such as the p-methoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

38914-74-8

Molecular Formula

C14H23NO4S2

Molecular Weight

333.5 g/mol

IUPAC Name

1-methoxy-4-[4-(3-sulfosulfanylpropylamino)butyl]benzene

InChI

InChI=1S/C14H23NO4S2/c1-19-14-8-6-13(7-9-14)5-2-3-10-15-11-4-12-20-21(16,17)18/h6-9,15H,2-5,10-12H2,1H3,(H,16,17,18)

InChI Key

JKPNBDINHLNEKN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCCCNCCCSS(=O)(=O)O

Origin of Product

United States

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